

Technical Guide: Fmoc-(S)-3-amino-4,4-diphenylbutyric acid

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Compound of Interest

Compound Name: Fmoc-S-3-amino-4,4-diphenylbutyric acid

Cat. No.: B15544290

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Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of Fmoc-(S)-3-amino-4,4-diphenylbutyric acid, a specialized amino acid derivative used in peptide synthesis and drug discovery. Due to the limited availability of data for this specific compound, information from closely related analogues is included for comparative purposes.

Introduction

Fmoc-(S)-3-amino-4,4-diphenylbutyric acid is a non-proteinogenic amino acid derivative. The fluorenylmethoxycarbonyl (Fmoc) protecting group on the amine functionality makes it particularly suitable for solid-phase peptide synthesis (SPPS). The diphenyl moiety introduces unique conformational constraints and potential for specific molecular interactions within a peptide sequence, making it a valuable building block in the design of novel therapeutics. The core structure, (S)-3-Amino-4,4-diphenylbutyric Acid HCl, is recognized as a versatile intermediate in the synthesis of central nervous system (CNS) active agents, such as antidepressants and anti-anxiety drugs^[1]. While a specific CAS number for the Fmoc-protected version is not readily available, the CAS number for the hydrochloride salt of the core amino acid is 544455-95-0^[1].

Physicochemical Data

Quantitative data for Fmoc-(S)-3-amino-4,4-diphenyl-butyric acid is not widely published. The following table includes representative data from similar Fmoc-protected amino acid analogues to provide an estimated profile.

| Property | Value (Analogue) | Analogue Compound | Reference |
|---------------------|---|--|---------------------|
| CAS Number | 1858223-89-8 | (R)-4-(Fmoc-amino)-3-phenylbutyric acid | [2] |
| Molecular Formula | C ₂₅ H ₂₃ NO ₄ | (R)-4-(Fmoc-amino)-3-phenylbutyric acid | [2] |
| Molecular Weight | 401.5 g/mol | (R)-4-(Fmoc-amino)-3-phenylbutyric acid | [2] |
| Appearance | White crystalline powder | (R)-4-(Fmoc-amino)-3-phenylbutyric acid | [2] |
| Melting Point | 176 - 180 °C | (R)-4-(Fmoc-amino)-3-phenylbutyric acid | [2] |
| Purity | ≥ 99% (HPLC) | (R)-4-(Fmoc-amino)-3-phenylbutyric acid | [2] |
| Storage Temperature | 2-8 °C | FMOC-(R)-3-AMINO-4-(4-BROMO-PHENYL)-BUTYRIC ACID | [3] |

Experimental Protocols

The primary application of Fmoc-(S)-3-amino-4,4-diphenyl-butyric acid is its incorporation into a peptide chain via Fmoc-based solid-phase peptide synthesis (SPPS). Below is a detailed,

generalized protocol for this process.

3.1. Materials and Reagents

- Fmoc-(S)-3-amino-4,4-diphenyl-butyric acid
- Appropriate solid support resin (e.g., Rink Amide resin for C-terminal amides, 2-chlorotriptyl resin for C-terminal acids)[4]
- N,N-Dimethylformamide (DMF), peptide synthesis grade
- Piperidine
- Coupling reagents (e.g., HBTU, HATU)
- Base (e.g., N,N-Diisopropylethylamine (DIPEA) or Collidine)
- Dichloromethane (DCM)
- Cleavage cocktail (e.g., Trifluoroacetic acid (TFA) with scavengers like triisopropylsilane and water)
- Diethyl ether

3.2. Step-by-Step Protocol for SPPS

This protocol outlines a single coupling cycle. The steps are repeated to elongate the peptide chain.

Step 1: Resin Swelling

- Place the desired amount of resin in a reaction vessel.
- Add DMF to swell the resin for at least 30-60 minutes.
- Drain the DMF.

Step 2: Fmoc Deprotection

- Add a solution of 20% piperidine in DMF to the resin.
- Agitate the mixture for 5-10 minutes.
- Drain the solution.
- Repeat the piperidine treatment for another 10-15 minutes to ensure complete removal of the Fmoc group.
- Wash the resin thoroughly with DMF (5-6 times) to remove all traces of piperidine.

Step 3: Amino Acid Coupling

- In a separate vial, dissolve 3-4 equivalents of Fmoc-(S)-3-amino-4,4-diphenyl-butyric acid and a near-equimolar amount of the coupling reagent (e.g., HBTU) in DMF.
- Add 6-8 equivalents of a base like DIPEA to the amino acid solution to activate it.
- Add the activated amino acid solution to the deprotected resin.
- Agitate the reaction mixture for 1-2 hours, or until a completion test (e.g., Kaiser test) is negative.
- Drain the coupling solution and wash the resin with DMF (3-4 times).

Step 4: Peptide Chain Elongation

- Repeat steps 2 and 3 with the next desired Fmoc-protected amino acid in the sequence until the full peptide is assembled.

Step 5: Final Fmoc Deprotection

- After the final coupling step, perform one last Fmoc deprotection as described in Step 2.

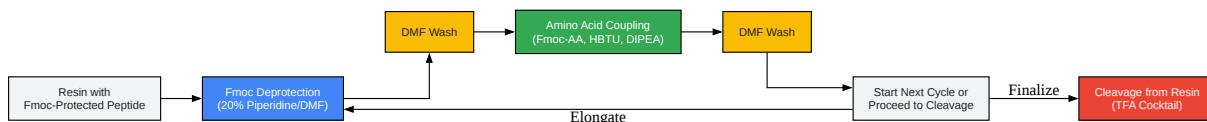
Step 6: Cleavage and Side-Chain Deprotection

- Wash the resin with DCM to remove DMF.
- Add the cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) to the resin.

- Agitate for 2-3 hours at room temperature.
- Filter the resin and collect the filtrate containing the cleaved peptide.
- Precipitate the peptide by adding the filtrate to cold diethyl ether.
- Centrifuge to pellet the peptide, decant the ether, and wash the peptide with more cold ether.
- Dry the crude peptide under vacuum.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for a single cycle of Fmoc-based solid-phase peptide synthesis.



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Caption: Workflow for Fmoc Solid-Phase Peptide Synthesis.

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